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Compound of Interest

[3-(Trifluoromethyl)phenoxy]acetic
Compound Name: d
aci

Cat. No.: B182687

[3-(Trifluoromethyl)phenoxylacetic acid is a specialized aromatic carboxylic acid that has
garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its
structure is characterized by a phenoxyacetic acid core, a common motif in herbicides and
plant growth regulators, and a trifluoromethyl (-CFs) group at the meta-position of the phenyl
ring.[1]

The incorporation of the -CFs group is a cornerstone of modern medicinal chemistry. This
highly electronegative and lipophilic moiety can profoundly alter a molecule's pharmacokinetic
and pharmacodynamic profile. Key advantages conferred by the trifluoromethyl group include:

o Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -
CFs group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads
to an increased biological half-life.

 Increased Lipophilicity: The -CFs group significantly increases the lipophilicity of a molecule,
which can improve its ability to cross cellular membranes and the blood-brain barrier.

o Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa
of nearby acidic or basic centers, influencing ionization state at physiological pH and altering
receptor binding interactions.

e Improved Binding Affinity: The -CF3 group can participate in unique, non-covalent
interactions with biological targets, including dipole-dipole and orthogonal multipolar
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interactions, potentially increasing binding affinity and selectivity.

This guide provides the core technical knowledge required to effectively synthesize,

characterize, and utilize [3-(Trifluoromethyl)phenoxy]acetic acid as a strategic building block

in the development of novel, high-performance molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to

its successful application in research.

Key Physicochemical Properties

The essential properties of [3-(Trifluoromethyl)phenoxy]acetic acid are summarized below

for quick reference.

Property Value Source(s)
CAS Number 349-82-6 [1]
Molecular Formula CoH7F303 [1]
Molecular Weight 220.15 g/mol [1]
Appearance White to colorless crystalline o

solid
Melting Point 93.5-94 °C
Boiling Point 282.9 £ 40.0 °C (Predicted)
pKa 3.07 £ 0.10 (Predicted) [1]
Solubility Sparingly soluble in water [1]

Canonical SMILES

C1=CC(=CC(=C1)OCC(=0)0)
C(F)(F)F

[1]

InChlKey

KTTDWGZRVMNQNZ-
UHFFFAOYSA-N

[1]
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Predicted Spectroscopic Signhature

While a publicly available, peer-reviewed spectrum for this specific compound is not readily
available, its structure allows for a confident prediction of its key spectroscopic features. These
predictions are crucial for reaction monitoring and structural confirmation.

e 1H NMR (Proton NMR): In a solvent like DMSO-ds, the spectrum is expected to show:

o Abroad singlet in the 12.0-13.0 ppm range, corresponding to the carboxylic acid proton (-
COOH).

o A complex multiplet pattern between 7.0 and 7.6 ppm for the four aromatic protons. The
proton between the two electron-withdrawing groups (-OCFs and -OCH2COOH) would be
the most deshielded.

o Asharp singlet at approximately 4.7-4.9 ppm, integrating to 2H, representing the
methylene protons of the acetic acid moiety (-O-CH2-COOH).

e 13C NMR (Carbon NMR): The spectrum is expected to display 9 distinct signals:
o Asignal around 170-172 ppm for the carbonyl carbon of the carboxylic acid.

o Asignal around 157-158 ppm for the aromatic carbon directly attached to the ether oxygen
(C-0).

o A quartet around 131-132 ppm for the aromatic carbon attached to the -CFs group,
showing coupling to the fluorine atoms.

o Asignal for the -CFs carbon itself, typically a quartet around 123-125 ppm.
o Four additional signals in the aromatic region (110-130 ppm).
o Asignal around 65-66 ppm for the methylene carbon (-O-CHz-).

IR (Infrared) Spectroscopy: Key vibrational bands are predicted to be:

o Avery broad absorption from 2500-3300 cm~? due to the O-H stretching of the hydrogen-
bonded carboxylic acid dimer.
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o A strong, sharp absorption at ~1700-1730 cm~1 corresponding to the C=0 (carbonyl)
stretch.

o Strong C-F stretching bands in the 1100-1350 cm~1 region.

o C-O ether stretching bands around 1200-1250 cm~?! (asymmetric) and 1000-1050 cm~*
(symmetric).

e Mass Spectrometry (MS): In an electron ionization (El) experiment, the molecular ion peak
(M*) would be expected at m/z = 220. A common fragmentation pattern would be the loss of
the carboxyl group (-COOH, 45 Da) or the carboxymethyl group (-CH2COOH, 59 Da).

Synthesis and Purification Protocol

The most reliable and common method for preparing [3-(Trifluoromethyl)phenoxy]acetic
acid is via the Williamson ether synthesis, followed by saponification. This two-step process is
efficient and utilizes readily available starting materials.

Reaction Principle: Williamson Ether Synthesis

The synthesis proceeds by first deprotonating 3-(trifluoromethyl)phenol with a suitable base to
form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an ethyl
haloacetate (e.g., ethyl bromoacetate) in an Sn2 reaction. The resulting ester is then hydrolyzed
under basic conditions to yield the final carboxylic acid product upon acidification.

Detailed Laboratory Protocol

Materials:

e 3-(Trifluoromethyl)phenol (1.0 eq)

Ethyl bromoacetate (1.1 eq)

Potassium carbonate (K2COs), anhydrous (2.0 eq)

Acetone, anhydrous

Sodium hydroxide (NaOH)
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Methanol or Ethanol

Hydrochloric acid (HCI), concentrated or 2M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Step 1: Ether Formation (Ester Synthesis)

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-
(trifluoromethyl)phenol (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.

Add anhydrous potassium carbonate (2.0 eq) to the solution. Rationale: K2COs is a mild and
effective base for deprotonating the phenol without causing side reactions with the ester.

Stir the suspension vigorously for 15 minutes at room temperature.

Add ethyl bromoacetate (1.1 eq) dropwise to the mixture. Rationale: Using a slight excess of
the alkylating agent ensures complete consumption of the valuable phenol.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1).

Once the starting phenol is consumed, cool the reaction to room temperature.

Filter off the potassium salts and wash the solid with a small amount of acetone.

Concentrate the filtrate under reduced pressure to yield the crude ethyl [3-
(trifluoromethyl)phenoxylacetate. This crude product can often be used directly in the next
step.

Step 2: Saponification (Hydrolysis to the Acid)

Dissolve the crude ester from Step 1 in methanol or ethanol (~0.5 M).
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e Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq). Rationale: A stoichiometric
excess of NaOH ensures complete and rapid hydrolysis of the ester to the carboxylate salt.

 Stir the mixture at room temperature for 2-4 hours, or until TLC analysis confirms the
disappearance of the starting ester.

» Remove the alcohol solvent under reduced pressure.

 Dilute the remaining aqueous solution with water and wash once with a small amount of
ethyl acetate or diethyl ether to remove any non-polar impurities.

e Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCI. The
desired product should precipitate as a white solid. Self-Validation: The formation of a
precipitate upon acidification is a strong indicator of successful synthesis.

« Stir the cold suspension for 30 minutes to ensure complete precipitation.
Step 3: Purification and Characterization

o Collect the solid product by vacuum filtration and wash the filter cake with cold deionized
water.

e Dry the solid under vacuum. For higher purity, the product can be recrystallized from a
suitable solvent system, such as an ethanol/water or toluene/hexane mixture.

 Validation: Confirm the identity and purity of the final product using the spectroscopic
methods outlined in Section 2.2 (NMR, IR, MS) and measure its melting point. Purity can be
further assessed by HPLC (see Section 5.0).

Synthesis and Purification Workflow Diagram
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Step 1: Williamson Ether Synthesis

1. Dissolve 3-(CF3)phenol
& K2CO3 in Acetone

\4
(2. Add Ethyl Bromoacetate)

\ 4

3. Reflux (4-6h)
Monitor by TLC

\ 4

4. Filter Salts

\
(5. Concentrate FiItrate)

Crude Ester

Step 2: Saﬁ 'onification

GB. Dissolve Crude Ester in EtOH)

\ 4

7.Add aq. NaOH
Stir (2-4h)

\
8. Remove EtOH
\ 4

@. Acidify with HCI (pH 1-ZD

Precipitate

Step 3:"Purification

[10. Vacuum FiItration)

[11. Wash with Cold HZO)

Y
CLZ. Recrystallize & Dr)a

1
{Pure Product

\J
[13. Characterize (NMR, MP, HPLCD

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.
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Applications in Research and Development

[3-(Trifluoromethyl)phenoxylacetic acid is primarily utilized as a high-value chemical
intermediate and building block.[1] Its pre-installed trifluoromethylphenyl ether moiety makes it
an attractive starting point for constructing more complex molecules, saving synthetic steps and
allowing for rapid library generation in discovery campaigns.

Role as a Building Block in Drug Discovery

The compound serves as a versatile scaffold for introducing the 3-(trifluoromethyl)phenoxy
group into drug candidates. The carboxylic acid handle is a key functional group that can be
readily converted into a wide array of other functionalities, such as:

Amides: By coupling with amines (using agents like EDC, HATU, or T3P®).

Esters: By reacting with alcohols.

Ketones: Via reaction with organometallic reagents.

Reduction: The acid can be reduced to the corresponding primary alcohol.

A recent patent application highlights the use of a closely related analogue, 2-(4-chloro-3-
(trifluoromethyl)phenoxy)acetic acid, in the synthesis of potent inhibitors of the Activating
Transcription Factor 4 (ATF4) pathway.[2] These inhibitors are being investigated for a vast
range of therapeutic indications, including neurodegenerative diseases (Parkinson's,
Huntington's), ischemic stroke, diabetes, and inflammatory diseases.[2] This demonstrates the
high therapeutic relevance of the chemical class to which CAS 349-82-6 belongs.

Conceptual Application in Lead Optimization

The diagram below illustrates how [3-(Trifluoromethyl)phenoxyJacetic acid can be used in a
typical drug discovery workflow. By coupling it with a diverse library of amines, chemists can
rapidly explore the structure-activity relationship (SAR) of a lead series, optimizing for potency,
selectivity, and pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorination in
Molecular Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b182687#3-trifluoromethyl-phenoxy-acetic-acid-cas-
number-349-82-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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